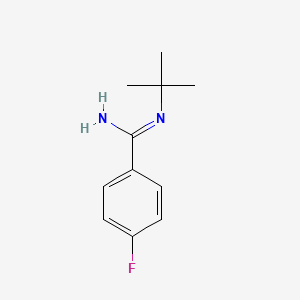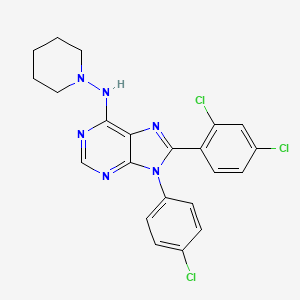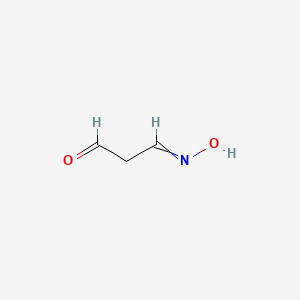
3-(Hydroxyimino)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hydroxyimino)propanal is an organic compound that features both an aldehyde and an oxime functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(Hydroxyimino)propanal can be synthesized through the reaction of propanal with hydroxylamine hydrochloride under acidic conditions. The reaction typically involves the following steps:
- Dissolve hydroxylamine hydrochloride in water.
- Add propanal to the solution.
- Adjust the pH to an acidic range using hydrochloric acid.
- Allow the reaction to proceed at room temperature for several hours.
- Extract the product using an organic solvent such as ether.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hydroxyimino)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxime group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydroxylamine hydrochloride in the presence of a base.
Major Products Formed
Oxidation: 3-(Hydroxyimino)propanoic acid.
Reduction: 3-Aminopropanal.
Substitution: Various oxime derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Hydroxyimino)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(Hydroxyimino)propanal involves its interaction with various molecular targets. The oxime group can form stable complexes with metal ions, which can influence enzymatic activity. Additionally, the aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various adducts that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropanal: Lacks the oxime group, making it less reactive in certain chemical reactions.
3-Hydroxypropionic acid: Contains a carboxylic acid group instead of an aldehyde, leading to different chemical properties and applications.
3-Aminopropanal: Formed by the reduction of 3-(Hydroxyimino)propanal, with an amine group instead of an oxime.
Uniqueness
This compound is unique due to the presence of both an aldehyde and an oxime group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Propriétés
Numéro CAS |
820221-58-7 |
|---|---|
Formule moléculaire |
C3H5NO2 |
Poids moléculaire |
87.08 g/mol |
Nom IUPAC |
3-hydroxyiminopropanal |
InChI |
InChI=1S/C3H5NO2/c5-3-1-2-4-6/h2-3,6H,1H2 |
Clé InChI |
ZDVFRLNVNSAHSB-UHFFFAOYSA-N |
SMILES canonique |
C(C=NO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


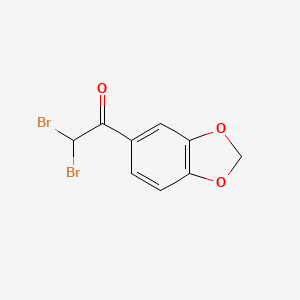
![2-((2,3-Dihydrobenzo[b][1,4]dioxine)-6-sulfonamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12522257.png)
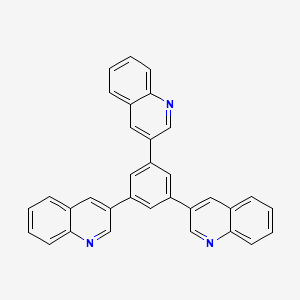



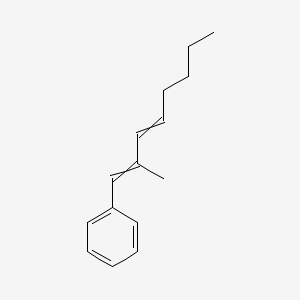
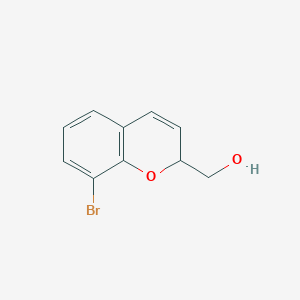
![2-[4-(Dimethylamino)phenyl]-2H-1-benzopyran-2,7-diol](/img/structure/B12522285.png)
![4-Thiazolidinone, 5-(methylamino)-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12522295.png)
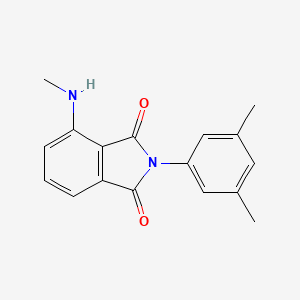
![{4-[(4-Aminopiperidin-1-yl)methyl]phenyl}(phenyl)methanone](/img/structure/B12522315.png)
